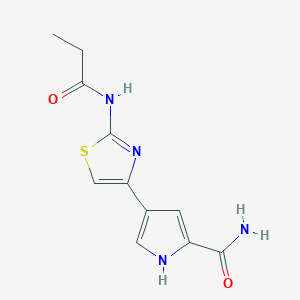

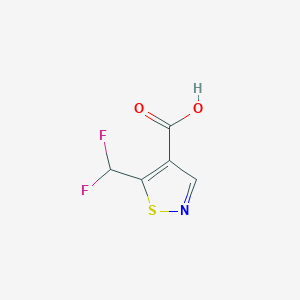

4-(2-丙酰胺-1,3-噻唑-4-基)-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

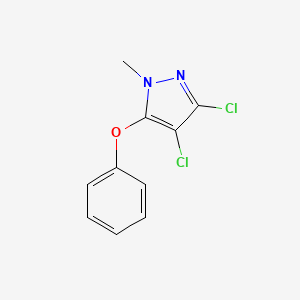

The compound "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives involves the reaction of acid chlorides with amines, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide . Similarly, the synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involves a series of reactions starting from ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate . The synthesis of pyrrole derivatives, such as those described in paper , utilizes the Paal-Knorr method for the construction of the pyrrole ring. These methods could potentially be adapted for the synthesis of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . Stereochemical investigations, such as those conducted on diastereomeric thiazolidine derivatives, utilize NMR spectroscopy to assign configurations of stereogenic centers . These techniques would be essential in confirming the structure of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is explored through their functionalization reactions. For example, the functionalization reactions of pyrazole derivatives are studied to understand the mechanisms involved . The reactivity of thiazole derivatives, as precursors for the synthesis of more complex molecules, is also of interest . These studies provide a foundation for predicting the chemical reactions that "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are important for their potential application in drug development. The in vitro anticancer activity of pyrrole-carboxamide derivatives is evaluated, and their ADME (absorption, distribution, metabolism, and excretion) properties are predicted computationally . These evaluations are crucial for assessing the drug-likeness and potential therapeutic applications of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide."

科学研究应用

合成与杂环化学

与4-(2-丙酰胺-1,3-噻唑-4-基)-1H-吡咯-2-甲酰胺相关的杂环化合物的合成和应用已被广泛探索,因为它们在化学和生物学的各个领域具有潜力。例如,通过链杂环化合成的吡咯衍生物展示了这些化合物在构建复杂分子方面的多功能性。帕尔-克诺尔方法等已被用于吡咯单元的有效加成,展示了该化合物在合成有机化学中的用途 (M. Vovk 等人,2010)。

抗菌活性

与4-(2-丙酰胺-1,3-噻唑-4-基)-1H-吡咯-2-甲酰胺在结构上相似的化合物已表现出显着的抗菌特性。对吡咯衍生物的研究,包括氯和酰胺等元素,已经确定了几种具有高抗葡萄球菌活性的分子,强调了它们作为抗菌剂的潜力 (2020)。类似地,苯基-2,3-二氢苯并[b][1,4]噻氮杂卓-3-甲酰胺衍生物的微波辅助合成揭示了其强大的抗菌和抗真菌活性,进一步突出了这些化合物的治疗潜力 (J. Raval 等人,2012)。

药物发现与开发

在药物发现领域,吡咯-2-甲酰胺衍生物的结构灵活性和反应性为开发新型治疗剂提供了丰富的基础。作为药物发现计划的一部分,新型吡嗪取代的1H-吡咯-2-甲酰胺和相关杂环的合成突出了这些化合物在药物化学中的重要性。这些努力导致了双环类似物和具有潜在药理活性的新化合物的鉴定 (R. Howells 等人,2022)。

属性

IUPAC Name |

4-[2-(propanoylamino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-9(16)15-11-14-8(5-18-11)6-3-7(10(12)17)13-4-6/h3-5,13H,2H2,1H3,(H2,12,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIMJZPKUSHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CNC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)